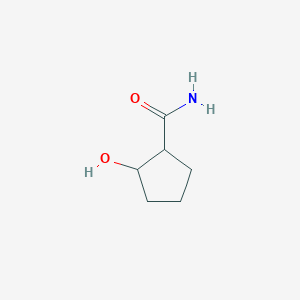

cis-2-Hydroxy-1-cyclopentanecarboxamide

Description

Contextualization within Cyclopentanoid Chemistry

Cis-2-Hydroxy-1-cyclopentanecarboxamide (B1597637) belongs to the broad class of organic compounds known as cyclopentanoids, which are characterized by a five-membered carbon ring. This structural motif is a fundamental component of numerous natural products, including certain terpene lactones and prostaglandins. rsc.orgrsc.org The study of cyclopentanoid chemistry is a significant field, with research often focused on the total synthesis of complex natural products and the development of novel synthetic methodologies. rsc.org Approaches to constructing the cyclopentane (B165970) ring and introducing stereochemically defined functional groups are of particular interest to synthetic organic chemists. acs.orgacs.org

The defining features of this compound are the cyclopentane core and the two functional groups—a hydroxyl (-OH) group and a carboxamide (-CONH2) group—attached to adjacent carbon atoms. The "cis" designation indicates that these two substituents are located on the same side of the cyclopentane ring. This specific stereochemical arrangement influences the molecule's three-dimensional shape and its interactions with other molecules.

Research in this area often involves the synthesis and analysis of various substituted cyclopentane derivatives to understand how different functional groups and their stereochemistry affect the physical and chemical properties of the resulting compounds. For instance, studies have explored the synthesis of cyclopentanoid C9-terpene lactones and the use of palladium-mediated cycloadditions to create highly substituted cyclopentane structures. rsc.orgacs.org

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research is primarily in the field of supramolecular chemistry and crystal engineering. The presence of both a hydrogen bond donor (the hydroxyl and amide groups) and a hydrogen bond acceptor (the carbonyl oxygen) within the same molecule allows for the formation of predictable and well-defined intermolecular hydrogen bonding networks.

X-ray crystallography studies on a series of stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides and related carboxylic acids have provided insights into their crystal packing arrangements. researchgate.net These studies have shown that the racemic structure of these compounds is determined by two primary intermolecular hydrogen bonds: O-H•••O=C-XH and O=C-X-H•••OH (where X can be O or NH). researchgate.net The analysis of these interactions helps in understanding the principles of molecular self-assembly and the formation of different supramolecular structures. researchgate.net

For example, research has identified different patterns of close packing in these cyclopentane derivatives, including the formation of homochiral chains in an antiparallel array. researchgate.net The specific stereochemistry of the substituents, as in the cis- and trans-isomers, plays a crucial role in determining the resulting crystal lattice. This fundamental research into the relationship between molecular structure and solid-state organization is important for the rational design of new materials with desired properties.

While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its structural motif is relevant to the broader field of medicinal chemistry. Cyclopentane rings are present in various biologically active compounds. For instance, research has been conducted on the synthesis of cyclopentanone-sulfur containing compounds with anti-proliferative activity. nih.gov The study of simpler, related molecules like this compound can provide fundamental insights that may inform the design of more complex therapeutic agents.

Chemical and Physical Properties

The following table summarizes some of the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | nist.gov |

| Molecular Weight | 129.1570 g/mol | nist.gov |

| IUPAC Name | (1R,2S)-2-hydroxycyclopentane-1-carboxamide | nih.gov |

| CAS Registry Number | 40481-98-9 | chemicalbook.com |

| Canonical SMILES | C1CC(C(C1)O)C(=O)N | nih.gov |

| InChI Key | RKTBKLNPNMZSEB-UHFFFAOYSA-N | nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxycyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPNKXDLOYEHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 2 Hydroxy 1 Cyclopentanecarboxamide and Its Stereoisomers

Established Synthetic Pathways

The foundational routes to cis-2-Hydroxy-1-cyclopentanecarboxamide (B1597637) and its related stereoisomers often begin with readily available cyclic precursors. These methods prioritize the establishment of the core cyclopentane (B165970) structure and the subsequent introduction and stereochemical control of the hydroxyl and carboxamide functionalities.

Approaches from Cyclopentanone Derivatives

A logical and common starting point for the synthesis of the target compound is from derivatives of cyclopentanone, particularly those already possessing a carbon substituent at the 2-position, such as ethyl 2-oxocyclopentanecarboxylate. This approach hinges on the stereoselective reduction of the ketone and subsequent conversion of the ester to the desired primary amide.

The critical step in this pathway is the reduction of the ketone at the C-2 position. Achieving the cis stereochemistry, where the newly formed hydroxyl group and the existing ester group are on the same face of the ring, is paramount. This can be accomplished through various reducing agents, where the choice of reagent and reaction conditions dictates the diastereoselectivity. Catalytic hydrogenation, for instance, often results in the delivery of hydrogen from the less sterically hindered face, which can favor the formation of the cis product. The resulting cis-hydroxy ester can then be converted to this compound via standard amidation procedures, such as treatment with ammonia (B1221849) or an ammonia equivalent.

Table 1: Proposed Synthetic Route from a Cyclopentanone Derivative

| Step | Starting Material | Reagent/Condition | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Ethyl 2-oxocyclopentanecarboxylate | H₂, Pd/C or NaBH₄ | Ethyl cis-2-hydroxy-1-cyclopentanecarboxylate | Stereoselective ketone reduction |

Another established, albeit less direct, route involves a Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) precursor, which contracts the six-membered ring to a five-membered cyclopentanecarboxylic acid ester. orgsyn.org While effective for creating the cyclopentane core, this method requires subsequent steps to introduce the hydroxyl group at the C-2 position. orgsyn.org

Hydroxylation Strategies of Cyclopentanecarboxylic Acids

Direct hydroxylation of the C-H bond at the C-2 position of a cyclopentanecarboxylic acid derivative presents a more atom-economical approach. While chemically challenging due to the relative inertness of the C-H bond, significant advances have been made, particularly using biocatalysis.

Engineered enzymes, specifically cytochrome P450 monooxygenases from Bacillus megaterium (P450 BM-3), have been successfully employed for the stereoselective hydroxylation of an achiral cyclopentanecarboxylic acid derivative. nih.gov By modifying the enzyme's active site through protein engineering, researchers can direct the oxidation to a specific carbon atom with high diastereoselectivity and enantioselectivity. nih.gov These mutants of P450 BM-3 have demonstrated the capacity to generate two out of the four possible diastereoisomers with high selectivity, showcasing a powerful method for accessing specific stereoisomers of 2-hydroxycyclopentane derivatives. nih.gov

Chemical methods for hydroxylation often rely on the functionalization of unsaturated precursors. For example, the cis-dihydroxylation of methyl cyclopent-2-enecarboxylate using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) yields a mixture of methyl cis-2,3-dihydroxycyclopentane-r-1-carboxylates. publish.csiro.au Although this specific reaction produces a diol rather than the target mono-alcohol, it demonstrates a valid strategy for installing cis-hydroxyl groups on the cyclopentane ring, which could be adapted through the use of a different starting material. publish.csiro.au

Biocatalytic and Enzymatic Syntheses

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral compounds like this compound. rsc.org The application of isolated enzymes or whole-cell systems can address the key stereochemical challenges in the synthesis. nih.gov

Key biocatalytic strategies applicable to this synthesis include:

Asymmetric Ketone Reduction: As mentioned previously, the reduction of 2-oxocyclopentanecarboxylate can be performed using ketoreductases (KREDs). A wide variety of KREDs are available, offering access to either the (1R,2S) or (1S,2R) stereoisomers of the hydroxy ester with high diastereomeric and enantiomeric excess. nih.govrsc.org

Enzymatic Hydroxylation: As detailed in the section above, engineered cytochrome P450 enzymes are highly effective for the direct and stereoselective installation of a hydroxyl group onto the cyclopentane ring. nih.gov

Kinetic Resolution: If a racemic mixture of the hydroxy ester or acid is synthesized, lipases can be used to perform a kinetic resolution. For instance, Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting acylated enantiomer from the slow-reacting unreacted alcohol enantiomer. rsc.org This method is widely used for the preparation of enantiomerically pure mandelic acids and other hydroxy acids. researchgate.net

Table 2: Overview of Biocatalytic Approaches

| Enzyme Class | Transformation | Substrate Example | Outcome |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction | Ethyl 2-oxocyclopentanecarboxylate | Enantiopure cis-2-hydroxy-1-cyclopentanecarboxylate |

| Cytochrome P450 | Stereoselective C-H hydroxylation | Cyclopentanecarboxylic acid derivative | Diastereomerically and enantiomerically enriched 2-hydroxy product |

Advanced Stereoselective Synthesis of this compound

Moving beyond established pathways, advanced synthetic methods focus on maximizing stereocontrol from the outset, often through the use of sophisticated catalytic systems or complex ring-formation strategies.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to generate a specific enantiomer of the target molecule directly, avoiding the need for resolving racemic mixtures. The biocatalytic methods described above, such as desymmetrization using ene-reductases or asymmetric hydroxylation with engineered P450s, are prime examples of modern asymmetric synthesis. nih.govacs.org

In the realm of chemical synthesis, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for constructing complex cyclic molecules. An NHC-catalyzed domino reaction has been developed for the asymmetric synthesis of tetrasubstituted cyclopentanes with high stereoselectivity. nih.gov While the substitution pattern is more complex than the target molecule, the principle of using a chiral catalyst to orchestrate a cascade of bond-forming events to build the cyclopentane ring with defined stereochemistry is a key advanced strategy. nih.gov Such methodologies could potentially be adapted to simpler substrates to access the cis-2-hydroxy-1-cyclopentane framework.

Diastereoselective Control in Cyclopentane Annulation

Annulation reactions, which build a new ring onto a pre-existing structure, are a powerful strategy for synthesizing cyclic compounds. For cyclopentane synthesis, [3+2] cycloaddition reactions are particularly relevant. The Danheiser annulation, for example, involves the reaction of an α,β-unsaturated ketone with a trialkylsilylallene in the presence of a Lewis acid to form a silyl-substituted cyclopentene. mit.eduwikipedia.org

The initial product of this annulation is a cyclopentene, which requires further functionalization. The stereochemistry of these subsequent transformations, such as epoxidation followed by nucleophilic ring-opening or dihydroxylation, would be critical in establishing the final cis-1,2-substitution pattern of the hydroxyl and carboxamide groups. Control over the diastereoselectivity of these additions is key to the success of an annulation-based strategy. Other advanced annulation methods, including nitrone-olefin cycloadditions and cascade reactions, provide alternative pathways to construct highly functionalized five-membered rings with multiple stereocenters. acs.orgnih.gov The challenge lies in designing the precursors and reaction sequence to ensure the desired cis relationship between the C1 and C2 substituents.

Convergent Synthetic Strategies

Convergent synthetic strategies for this compound involve the coupling of two or more pre-synthesized fragments, which together form the final product. This approach is often advantageous in terms of efficiency and yield. A notable strategy involves the NiH-catalyzed asymmetric migratory hydroalkylation, which allows for the construction of enantioenriched multi-substituted cycloalkanes. nih.gov This method can utilize racemic and isomeric mixtures of cycloalkenes to produce thermodynamically disfavored chiral 1,2-cis disubstituted cycloalkanes with high regio-, diastereo-, and enantioselectivity. nih.gov

Another convergent approach could involve a catalytic asymmetric synthesis of carbocyclic C-nucleosides, where a key step is an asymmetric Suzuki-Miyaura-type coupling reaction. nih.gov This is followed by the late-stage introduction of a hydroxymethyl group, which can be subsequently oxidized to a carboxamide to yield the target molecule. nih.gov The modularity of this approach allows for the synthesis of various analogs.

Furthermore, the synthesis of cyclopentane-based muraymycin analogs has been achieved through a diastereoselective isocyanoacetate aldol (B89426) reaction, which installs the 1,2-syn-amino alcohol functionality. nih.gov This methodology could be adapted to synthesize the cis-hydroxy carboxamide by starting with an appropriate cyclopentane precursor and modifying the resulting functional groups.

A general representation of a convergent synthesis is shown below:

Fragment A (Cyclopentene Precursor) + Fragment B (Carboxamide Precursor) → this compound| Convergent Strategy | Key Reaction | Advantages | Reference |

| NiH-Catalyzed Asymmetric Migratory Hydroalkylation | Migratory Hydroalkylation | High stereoselectivity, use of racemic starting materials | nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | Modular, allows for diverse analogs | nih.gov |

| Diastereoselective Aldol Reaction | Isocyanoacetate Aldol Reaction | Controlled installation of vicinal stereocenters | nih.gov |

Chemical Transformations and Derivatization

The presence of both a hydroxyl and a carboxamide group in this compound allows for a variety of chemical transformations and derivatizations, enabling the synthesis of a diverse range of analogs.

Reactivity of the Hydroxyl Group (e.g., Oxidation, Esterification, Substitution)

The secondary hydroxyl group in this compound is a key site for chemical modification.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding a 2-oxo-1-cyclopentanecarboxamide derivative. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of vicinal diols to α-hydroxy ketones has been accomplished using hydrogen peroxide with a manganese catalyst. nih.gov A similar approach could be applied to the target molecule. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. researchgate.net

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Substitution: The hydroxyl group, being a poor leaving group, can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. youtube.com For example, reaction with hydrogen halides (HX) can convert the alcohol to an alkyl halide, proceeding through an SN1 or SN2 mechanism depending on the substrate and conditions. libretexts.orgyoutube.com The use of reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can also achieve this transformation. youtube.com

| Reaction | Reagents | Product |

| Oxidation | H₂O₂/Mn catalyst | 2-Oxo-1-cyclopentanecarboxamide |

| Esterification | R-COOH, H⁺ | cis-2-Acyloxy-1-cyclopentanecarboxamide |

| Substitution (to Halide) | HX, SOCl₂, or PBr₃ | trans-2-Halo-1-cyclopentanecarboxamide (via SN2) |

Reactivity of the Carboxamide Group (e.g., Hydrolysis, Amidation)

The carboxamide functional group also offers opportunities for further chemical modification.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, cis-2-hydroxy-1-cyclopentanecarboxylic acid, under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comyoutube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. youtube.com Base-promoted hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

Amidation (Transamidation): The amide bond can be exchanged through transamidation reactions. This can be achieved by reacting the primary amide with an amine, often catalyzed by metal salts like Fe(III) or through nickel-catalyzed activation of the amide C-N bond. researchgate.netrsc.orgnih.gov This allows for the synthesis of secondary or tertiary amides.

| Reaction | Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | cis-2-Hydroxy-1-cyclopentanecarboxylic acid |

| Transamidation | R₂NH, catalyst | cis-2-Hydroxy-N,N-dialkyl-1-cyclopentanecarboxamide |

Preparation of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of this compound is crucial for exploring structure-activity relationships in medicinal chemistry.

Structural Analogs: A variety of structural analogs can be prepared by modifying the cyclopentane ring or the functional groups. For instance, cyclopentane-based nucleoside analogs have been synthesized where the cyclopentane ring mimics the furanose sugar of natural nucleosides. cdnsciencepub.comwgtn.ac.nznih.gov These syntheses often involve the construction of a functionalized cyclopentane core followed by the attachment of a nucleobase mimic. The hydroxyl and carboxamide groups of the target molecule can serve as handles for attaching such mimics.

Isosteres: Isosteres are functional groups with similar physical or chemical properties. The carboxylic acid group, which can be obtained from the hydrolysis of the carboxamide, has several known isosteres. These include tetrazoles, hydroxamic acids, and cyclopentane-1,3-diones. nih.govresearchgate.netnih.gov For example, cyclopentane-1,3-diones have been explored as carboxylic acid isosteres in the design of thromboxane (B8750289) A2 receptor antagonists. nih.gov The synthesis of these isosteres would involve replacing the carboxamide group with the desired isosteric moiety through appropriate synthetic transformations. For instance, a tetrazole isostere could be prepared from the corresponding nitrile, which in turn can be synthesized from the primary amide.

| Analog/Isostere Type | Key Structural Feature | Synthetic Approach | Reference |

| Nucleoside Analogs | Cyclopentane ring as sugar mimic | Coupling of a functionalized cyclopentane with a nucleobase mimic | cdnsciencepub.comnih.gov |

| Carboxylic Acid Isosteres | Tetrazole, Hydroxamic acid, etc. | Replacement of the carboxamide/carboxylic acid group | nih.govresearchgate.net |

| Cyclopentane-1,3-dione Isostere | Cyclopentane-1,3-dione moiety | Synthesis from appropriate cyclopentane precursors | nih.gov |

Structural Characterization and Supramolecular Assembly of Cis 2 Hydroxy 1 Cyclopentanecarboxamide

Stereochemical Elucidation

The stereochemistry of cis-2-Hydroxy-1-cyclopentanecarboxamide (B1597637), which describes the spatial arrangement of its atoms, is a critical determinant of its physical and chemical properties.

The compound this compound possesses two chiral centers, at the C1 and C2 positions of the cyclopentane (B165970) ring. The "cis" designation indicates that the hydroxyl (-OH) and carboxamide (-CONH2) groups are situated on the same side of the ring. The relative stereochemistry is systematically described as (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide. nih.gov The asterisk notation signifies that the molecule is a racemic mixture, composed of an equal amount of the (1R,2S) and (1S,2R) enantiomers. nih.gov

In the solid state, these optically active molecules crystallize to form racemic crystals. nih.gov Within these crystals, the arrangement of enantiomers is highly specific. For this compound, the crystal structure is built from heterochiral chains, meaning that chains are formed from alternating (1R,2S) and (1S,2R) enantiomers. nih.gov

| Feature | Description | Source |

| Relative Stereochemistry | (1R,2S) | nih.gov |

| Common Name | This compound | |

| Crystal Form | Racemic crystals | nih.gov |

| Chiral Composition | Contains both (1R,2S) and (1S,2R) enantiomers | nih.gov |

The five-membered cyclopentane ring is not planar and exists in a continuous state of dynamic motion between various puckered conformations to alleviate angular and torsional strain. The two most prominent conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry).

In the case of cis-1,2-disubstituted cyclopentanes, computational studies on analogous molecules like cis-cyclopentane-1,2-diol suggest that envelope conformations are preferred. rsc.org In these arrangements, one of the substituents occupies an equatorial position while the other is in an axial position at the flap of the envelope. rsc.org This minimizes steric hindrance between the adjacent bulky groups. The specific conformation adopted by this compound in a crystal is a delicate balance between these intrinsic conformational preferences and the stabilizing forces of the intermolecular hydrogen bonds that define the crystal lattice. rsc.org

| Conformation | Description | Relevance to this compound |

| Envelope (C_s) | Four carbon atoms are coplanar, and the fifth is out of the plane. | A likely conformation, with substituents adopting axial/equatorial positions to minimize strain. rsc.org |

| Half-Chair (C_2) | Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane. | Another possible low-energy conformation in the dynamic equilibrium of the ring. |

Crystal Engineering and Solid-State Structures

The solid-state architecture of this compound is a prime example of supramolecular self-assembly, where molecules organize into well-defined patterns primarily through hydrogen bonding.

The crystal structure of this compound is dominated by a network of intermolecular hydrogen bonds. nih.gov The hydroxyl group (-OH) and the amide group (-NH2) act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen serve as hydrogen bond acceptors. nih.gov These interactions are the principal cohesive forces that determine the molecular packing in the crystal. nih.gov

X-ray crystallography studies have revealed that molecules of this compound assemble into one-dimensional chains linked by hydrogen bonds. nih.gov Specifically, this stereoisomer forms heterochiral chains—containing both enantiomers—which are arranged in an antiparallel fashion. nih.gov This arrangement is denoted as a "hea" (heterochiral antiparallel) pattern. nih.gov

This is in contrast to its stereoisomer, trans-2-Hydroxy-1-cyclopentanecarboxamide, which organizes into parallel homochiral chains (composed of a single enantiomer type). nih.gov The specific arrangement of these chains is a direct consequence of the relative orientation of the functional groups, demonstrating how subtle changes in stereochemistry can lead to fundamentally different supramolecular structures. nih.gov

Beyond the formation of one-dimensional chains, the hydrogen bonds in related hydroxy-cycloalkanecarboxamides and carboxylic acids are known to form distinct cyclic motifs, often referred to as supramolecular synthons. nih.govnih.gov While amide groups commonly form centrosymmetric dimers through a pair of N-H···O=C bonds, creating a characteristic R²₂(8) graph-set notation ring, more complex arrangements are also observed. nih.gov

In related systems, such as trans-2-hydroxy-1-cyclopentanecarboxylic acid, molecules first form dimers with an R²₂(12) ring structure. nih.govresearchgate.net These dimeric units can then further assemble into larger tetrameric rings, specifically R⁴₄(12) rings, which possess C₂ symmetry. nih.govresearchgate.net The additional hydrogen bond donor in the amide group of this compound allows for the linking of adjacent chains and ribbons, potentially forming smaller R²₂(8) rings that add robustness to the three-dimensional crystal lattice. nih.gov This hierarchical assembly from monomers to dimers and then to more complex chains or tetramers is a key principle in the crystal engineering of these compounds. nih.govnih.govresearchgate.net

Intermolecular Hydrogen Bonding Networks

Helical Architectures

In the solid state, this compound is involved in the formation of elegant helical structures driven by intermolecular hydrogen bonding. Research on analogous cycloalkane derivatives has revealed that such helical architectures are a recurring motif. For instance, the crystal structure of a related cis-stereoisomer, a cyclooctane (B165968) derivative, is constructed from antiparallel hydrogen-bonded helices. Current time information in Portland, OR, US. The topological and symmetrical features of this arrangement are analogous to those observed in the close packing of other cyclopentane derivatives. Current time information in Portland, OR, US.

The formation of these helices is thought to originate from homochiral dimers possessing C(2) symmetry, which then polymerize during the crystallization process. Current time information in Portland, OR, US. This self-assembly into a helical pattern underscores the directional and specific nature of the hydrogen bonds involving the hydroxyl and carboxamide functional groups.

Supramolecular Self-Assembly Motifs

The supramolecular self-assembly of this compound is governed by specific and predictable hydrogen bonding patterns. The primary interactions are of the O—H···O=C and N—H···O—H types. In racemic crystals of related 2-hydroxy-1-cyclopentanecarboxamides, these interactions lead to the formation of homo- and heterochiral chains of molecules. nih.gov

For (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide, which corresponds to the racemic cis form, the observed motif is characterized by heterochiral chains arranged in an antiparallel fashion, a pattern denoted as 'hea'. nih.gov This specific arrangement is one of several basic forms of supramolecular self-assembly that have been identified in a series of stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides and their carboxylic acid analogs. nih.gov These recurring motifs highlight a predictable relationship between molecular stereochemistry and the resulting supramolecular architecture.

A systematic analysis of these patterns has led to the identification of several distinct packing arrangements built from these hydrogen-bonded chains. The consistency of these motifs across a range of related molecules demonstrates their robustness and importance in crystal engineering. iucr.org

Isostructurality with Related Cycloalkane Derivatives

The concept of isostructurality, where different compounds crystallize in similar three-dimensional arrangements, is a key feature in the study of cycloalkane derivatives. The supramolecular patterns observed in this compound and its analogs show a high degree of similarity. For example, the pattern of hydrogen bonds in some trans-cycloalkane carboxamides is identical, rendering them isostructural. Current time information in Portland, OR, US.

Furthermore, investigations into a series of 2-hydroxy-1-cyclopentanecarboxylic acids and their corresponding carboxamides have revealed common supramolecular synthons and, in some cases, unexpected isostructurality between them. iucr.org This suggests that the fundamental hydrogen bonding patterns are conserved even with changes in the functional group from a carboxylic acid to a carboxamide. The study of these isostructural relationships provides valuable insights into how molecular shape and functional group placement dictate crystal packing.

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

The definitive elucidation of the structure of this compound at both the molecular and supramolecular levels relies on the application of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and stereochemistry of molecules in solution. While specific experimental NMR data for this compound are not detailed in the surveyed literature, the expected signals can be predicted based on its chemical structure.

A ¹H NMR spectrum would provide information on the chemical environment of each proton, and the integration of the signals would correspond to the number of protons. The coupling patterns between adjacent protons would be crucial for establishing the cis relative stereochemistry of the hydroxyl and carboxamide groups.

Similarly, a ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the carbon's hybridization and the nature of its neighboring atoms.

Table 1: Predicted NMR Data for this compound

| Type | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.0-8.0 | Broad Singlet | -NH ₂ |

| 5.0-6.0 | Broad Singlet | -OH | |

| 4.0-4.5 | Multiplet | H -C(2)-OH | |

| 2.5-3.0 | Multiplet | H -C(1)-CONH₂ | |

| 1.5-2.2 | Multiplets | Cyclopentane -CH ₂- | |

| ¹³C NMR | 170-180 | Singlet | C =O |

| 70-80 | Singlet | C -OH | |

| 45-55 | Singlet | C -CONH₂ |

Note: This table represents predicted values based on general NMR principles and data from analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice. nih.gov The crystal structure of (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide has been determined, providing precise data on bond lengths, bond angles, and the conformation of the cyclopentane ring. nih.gov

This technique was instrumental in identifying the supramolecular motifs discussed previously. The analysis of the crystallographic data reveals the specific hydrogen bond distances and angles that give rise to the observed helical and chain-like assemblies. nih.gov

Table 2: Crystallographic Data for (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide and a Related Compound**

| Parameter | (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide | (1R,2R,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Primary H-Bond Motif | Heterochiral antiparallel chains (hea) | Homochiral antiparallel chains (hoa2) |

| Key H-Bonds | O—H···O=C, N—H···O—H | O—H···O=C, N—H···O—H |

Source: Based on findings from Kálmán et al., 2001. nih.gov

The detailed structural information obtained from X-ray crystallography is crucial for understanding the fundamental principles of molecular recognition and self-assembly that govern the solid-state behavior of this and related compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2S)-2-hydroxy-1-cyclopentanecarboxamide |

| trans-2-Hydroxy-1-cyclooctanecarboxamide |

| (1R,2R,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide |

| cis-2-Hydroxy-1-cyclooctanecarboxylic acid |

Computational and Theoretical Investigations of Cis 2 Hydroxy 1 Cyclopentanecarboxamide

Quantum Mechanical Studies

Quantum mechanical methods provide a foundational understanding of a molecule's behavior at the electronic level. These calculations can predict geometric structures, relative energies, and properties related to chemical reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By applying DFT, typically with a functional such as B3LYP and a basis set like 6-311+G(d,p), the geometry of cis-2-Hydroxy-1-cyclopentanecarboxamide (B1597637) can be optimized to find its most stable three-dimensional structure researchgate.net.

This analysis yields crucial data about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT calculations can map the electrostatic potential and determine atomic charges using methods like Natural Bond Orbital (NBO) or Mulliken population analysis researchgate.net. This information reveals the electron distribution across the molecule, identifying nucleophilic sites (regions of high electron density, such as the oxygen and nitrogen atoms) and electrophilic sites (regions of low electron density, such as the carbonyl carbon), which is fundamental to predicting its reactivity in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This data is illustrative and based on typical values for similar organic molecules.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | 0.5 eV | Energy released upon adding an electron. |

| Dipole Moment | ~3.5 D | Indicates a polar molecule. |

The five-membered cyclopentane (B165970) ring is not planar. It adopts puckered conformations to alleviate the torsional strain that would exist in a flat structure youtube.comnih.gov. The two primary, low-energy conformations are the "envelope," which has C_s symmetry, and the "half-chair" or "twist," which has C_2 symmetry youtube.comresearchgate.net. Due to the low energy barrier between these forms, the cyclopentane ring is highly flexible and undergoes a rapid interconversion process known as pseudorotation.

For this compound, the presence of two adjacent substituents significantly influences the conformational landscape. Computational studies on analogous molecules like cis-cyclopentane-1,2-diol show that the molecule exists as a dynamic equilibrium of multiple conformers researchgate.net. The substituents will preferentially occupy positions that minimize steric hindrance. In a cis-1,2-disubstituted pattern, this typically results in one substituent adopting an axial-like orientation while the other is in an equatorial-like position researchgate.net. Ab initio and molecular mechanics (MM) calculations can determine the optimized geometries and relative energies (ΔE) of these different conformers, revealing which shapes are most stable and most likely to be populated at equilibrium researchgate.net.

Table 2: Plausible Conformational Isomers and Their Theoretical Relative Energies This data is illustrative. The energy values represent the calculated stability relative to the most stable conformer.

| Conformer Description | Puckering Type | Substituent Orientation (OH, CONH2) | Hypothetical Relative Energy (ΔE) (kcal/mol) |

| Conformer A | Envelope (C2/C3 flap) | axial, equatorial | 0.00 |

| Conformer B | Half-Chair (Twist) | pseudo-axial, pseudo-equatorial | 0.15 |

| Conformer C | Envelope (C5 flap) | equatorial, axial | 0.47 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulations are used to explore its physical movement, interactions with other molecules, and behavior over time.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. The process involves generating a 3D structure of the ligand and placing it into the binding pocket of the receptor. A scoring function is then used to evaluate thousands of possible binding poses, estimating the binding affinity for each.

The results of a docking study can identify the most likely binding orientation and predict the strength of the interaction, often expressed as a binding energy. It also details the specific non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—that stabilize the ligand-receptor complex. This information is critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Table 3: Illustrative Molecular Docking Results Against a Hypothetical Enzyme Active Site This data is for demonstration purposes only.

| Binding Pose Rank | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.5 | Asp-102, Ser-195 | Hydrogen Bond (OH, CONH2) |

| 1 | Trp-215, Tyr-99 | Hydrophobic (Cyclopentyl ring) | |

| 2 | -7.1 | Gly-193, Ser-214 | Hydrogen Bond (CONH2) |

| 3 | -6.8 | His-57, Cys-191 | van der Waals Contact |

Molecular dynamics (MD) simulations provide a detailed view of a molecule's motion over time youtube.com. In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of water molecules, and its movements are calculated over a set period by solving Newton's equations of motion. This generates a trajectory that shows how the molecule bends, stretches, and transitions between different conformations.

For this compound, an MD simulation would capture the dynamic pseudorotation of the cyclopentane ring, showing the real-time interconversion between the various envelope and half-chair forms. By analyzing the trajectory, researchers can construct a conformational energy landscape. This landscape maps the stable, low-energy conformational states as wells and the transition pathways between them as paths over energy barriers. This provides a complete picture of the molecule's flexibility and the relative populations of its different shapes.

Table 4: Hypothetical Conformational States from a Molecular Dynamics Simulation This data is illustrative of typical MD simulation output.

| Conformational State | Puckering Type | Population (%) | Average Lifetime (picoseconds) |

| Envelope (E) | C_s | 60% | 5.2 |

| Half-Chair (T) | C_2 | 40% | 3.8 |

| Planar (Transition State) | C_2v | <0.1% | <0.1 |

Computational Prediction of Supramolecular Interactions

The hydroxyl (-OH) and carboxamide (-CONH2) functional groups are powerful hydrogen bond donors and acceptors. These directional, non-covalent interactions are the primary drivers of supramolecular self-assembly, determining how molecules of this compound organize in the solid state (crystal lattice).

Computational studies, complemented by X-ray crystallography data from analogous compounds, can predict these packing patterns. Research on related 2-hydroxy-cycloalkanecarboxamides and carboxylic acids shows that molecules assemble into highly predictable motifs nih.govresearchgate.net. The principal interaction is often an O−H···O=C hydrogen bond, which links molecules into dimers or chains. The two N-H bonds of the amide group provide additional donor sites, allowing for the formation of more complex, cross-linked structures such as ribbons and layers nih.gov.

In racemic crystals, these hydrogen-bonded chains can be composed of molecules of the same chirality (homochiral) or alternating chirality (heterochiral) researchgate.net. The specific arrangement of these chains (e.g., parallel or antiparallel) dictates the final crystal symmetry. Computational models can predict the geometry and stability of these different supramolecular constructs.

Table 5: Predicted Supramolecular Hydrogen Bonding Patterns Based on crystallographic studies of analogous compounds. nih.govresearchgate.net

| Hydrogen Bond Type (Donor-H···Acceptor) | Role in Supramolecular Assembly | Typical D···A Distance (Å) |

| O(hydroxyl)-H ··· O(carbonyl) | Forms primary dimers and chains. | 2.6 - 2.8 |

| N(amide)-H ··· O(hydroxyl) | Links primary chains into ribbons or layers. | 2.8 - 3.0 |

| N(amide)-H ··· O(carbonyl) | Cross-links adjacent molecules or layers. | 2.9 - 3.1 |

Mechanistic Studies in Biological Systems Involving Cis 2 Hydroxy 1 Cyclopentanecarboxamide

Biochemical Interactions and Binding Affinities

There is no available data from experimental studies such as affinity chromatography, co-immunoprecipitation, or advanced proteomics that identify the specific biological targets of cis-2-hydroxy-1-cyclopentanecarboxamide (B1597637). The molecular recognition processes, which involve the specific three-dimensional interactions between the compound and a biological molecule, remain uncharacterized.

No studies have been published that investigate the potential of this compound as an enzyme inhibitor. Consequently, there is no information on its mechanism of inhibition, including any potential coordination with metalloexopeptidases. Research in this area would require kinetic enzyme assays and structural biology techniques to elucidate such mechanisms.

A mechanistic structure-activity relationship (SAR) study for this compound has not been documented. SAR studies involve the synthesis and biological testing of a series of related compounds to determine which chemical groups are responsible for a particular biological effect. The absence of data on its biological activity precludes any such analysis.

Role in Modulating Cellular Pathways (Mechanistic Focus)

Investigations into the role of this compound in modulating cellular pathways are not present in the accessible scientific literature. Mechanistic studies focusing on specific signaling or metabolic pathways have not been reported for this compound.

There is no evidence from in vitro or in vivo studies to suggest that this compound is involved in the modulation of autophagy. Key indicators of autophagy modulation, such as the analysis of autophagic flux and the expression of hallmark proteins like LC3 and p62, have not been studied in the context of this compound.

The interaction of this compound with any receptor-ligand system has not been a subject of published research. Therefore, there is no information available regarding its potential to act as an agonist or antagonist at any known receptor, nor have the mechanistic details of any such potential interactions been explored.

Role of Cis 2 Hydroxy 1 Cyclopentanecarboxamide in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

The rigid, yet functionalized, scaffold of cis-2-Hydroxy-1-cyclopentanecarboxamide (B1597637) makes it a valuable intermediate for the synthesis of more elaborate chemical structures. The presence of both a hydroxyl and a carboxamide group allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures.

Natural products often feature intricate carbocyclic cores. The cyclopentane (B165970) ring is a common motif in a wide array of biologically active natural products. organic-chemistry.org Synthetic strategies aimed at creating analogs of these natural products often rely on the use of pre-functionalized cyclopentane building blocks to streamline the synthetic process.

While direct examples of the incorporation of this compound into natural product analogs are not extensively documented in publicly available literature, its structural features suggest its utility in this area. The cyclopentane core can serve as a scaffold to mimic the carbocyclic core of various natural products. The hydroxyl and carboxamide groups provide convenient handles for the introduction of further complexity and diversity, allowing for the synthesis of a library of natural product analogs for biological screening. The synthesis of complex cyclopentane derivatives is an active area of research, with numerous methods being developed for their construction. oregonstate.edu

The development of novel bioactive scaffolds is a cornerstone of medicinal chemistry. Scaffolds derived from small, rigid ring systems are particularly attractive as they can orient appended functional groups in well-defined three-dimensional space, leading to improved binding affinity and selectivity for biological targets. The cyclopentane ring system is a key component in various known bioactive molecules. acs.org

This compound serves as a potential precursor for a range of bioactive scaffolds. The vicinal hydroxyl and carboxamide groups can be chemically modified in a stereocontrolled manner to generate a diverse set of derivatives. For instance, the hydroxyl group can be acylated, alkylated, or oxidized, while the amide can be hydrolyzed, reduced, or further functionalized. These transformations can lead to the creation of novel molecular frameworks with the potential for interesting biological activities. The close packing and hydrogen bonding capabilities of related hydroxy-carboxamide systems have been studied, providing insight into their intermolecular interactions which can be crucial for biological activity. nih.govresearchgate.net

Contributions to Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates.

There is a growing emphasis on the inclusion of three-dimensional (3D) fragments in screening libraries to explore a wider range of chemical space and to improve the physicochemical properties of the resulting lead compounds. Ideal 3D fragments possess a well-defined conformational profile, contain diverse pharmacophoric features, and have available vectors for synthetic elaboration.

This compound embodies many of these desirable features. Its cyclopentane ring provides a rigid, non-aromatic scaffold, contributing to its 3D character. The cis relationship between the hydroxyl and carboxamide groups results in a specific spatial arrangement of these functional groups, which can engage in directional hydrogen bonding interactions with a protein target.

Table 1: Physicochemical Properties of a Representative 3-D Fragment

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| XLogP3 | -0.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 521690 nih.gov

A key aspect of successful FBDD is the ability to synthetically elaborate the initial fragment hits. Therefore, fragments must be readily accessible and amenable to chemical modification. The synthesis of cyclopentane derivatives is well-established, with various methods available for their construction and functionalization. organic-chemistry.org

The hydroxyl and carboxamide groups on this compound provide clear vectors for chemical diversification. The hydroxyl group can be used for ether or ester formation, while the amide nitrogen and carbonyl group offer multiple points for modification. This allows for the systematic exploration of the chemical space around the core scaffold to improve binding affinity and other drug-like properties.

Table 2: Potential Diversification Reactions

| Functional Group | Reaction Type | Potential Products |

| Hydroxyl | Etherification | Alkoxy derivatives |

| Esterification | Ester derivatives | |

| Oxidation | Ketone | |

| Carboxamide | Hydrolysis | Carboxylic acid |

| Reduction | Amine | |

| N-Alkylation | N-substituted amides |

Potential in Material Science Precursor Development

The application of cyclopentane derivatives is also emerging in the field of material science. For instance, cyclic olefin polymers, which possess unique optical and medical properties, are synthesized from norbornene derivatives, which contain a cyclopentane ring fused within a bicyclic system. researchgate.net

While the direct use of this compound as a material science precursor is not yet established in the literature, its structure suggests potential avenues for exploration. The cyclopentane ring could potentially serve as a monomer unit for polymerization, similar to other cyclic olefins. The presence of the hydroxyl and carboxamide functional groups could also be exploited to create functional polymers with specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The study of cyclophane chemistry, which involves cyclic aromatic compounds, has shown that small cyclic molecules can be precursors to functional materials with applications in electronics and chiral materials. st-andrews.ac.uk This suggests a potential, though speculative, future for functionalized cyclopentane derivatives in material science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-2-Hydroxy-1-cyclopentanecarboxamide, and how can stereochemical purity be ensured?

- Methodological Answer :

- Enzyme-catalyzed dynamic kinetic resolution can achieve high stereoselectivity. For example, lipase-mediated reactions under mild conditions (e.g., 25–40°C, pH 7–8) have been used for similar cyclopentanecarboxamide derivatives to preserve stereochemistry .

- Mitsunobu conditions (e.g., DIAD/TPP) are effective for hydroxyl group inversion while retaining the cis configuration. Post-synthesis, chiral HPLC (e.g., Chiralpak® IA/IB columns) validates enantiomeric excess (>98%) .

- Table 1 : Synthetic Routes and Yields

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Enzymatic resolution | 78–85 | ≥99% | Lipase B, 30°C, pH 7.5 | |

| Mitsunobu reaction | 65–72 | ≥97% | DIAD/TPP, THF, 0°C → RT |

Q. How can researchers characterize the structural and electronic properties of cis-2-Hydroxy-1-cyclopentanecarboxamide?

- Methodological Answer :

- X-ray crystallography resolves the cis configuration and hydrogen-bonding networks. For derivatives like cyclopentanecarboxamides, low-temperature (100 K) data collection minimizes thermal motion artifacts .

- NMR spectroscopy (¹H/¹³C, DEPT-135) identifies hydroxyl and carboxamide protons (δ 1.5–2.2 ppm for cyclopentane CH₂; δ 6.8–7.1 ppm for NH/OH). Coupling constants (J = 6–8 Hz) confirm cis stereochemistry .

- IR spectroscopy detects key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, amide C=O at 1650–1680 cm⁻¹) .

Q. What stability challenges arise when storing cis-2-Hydroxy-1-cyclopentanecarboxamide, and how can they be mitigated?

- Methodological Answer :

- Thermal degradation : Differential scanning calorimetry (DSC) shows decomposition onset at 180–190°C. Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .

- Hydrolytic sensitivity : Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 30 days when stored in amber vials with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.